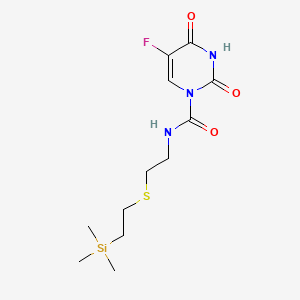
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil is a synthetic compound that combines the properties of fluorouracil, a well-known chemotherapeutic agent, with a trimethylsilylethyl group. This modification aims to enhance the compound’s stability and bioavailability, making it a promising candidate for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil typically involves the following steps:
Formation of the Trimethylsilylethyl Group: This step involves the reaction of 2-trimethylsilylethanol with a suitable activating agent, such as trichloroacetimidate, to form 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.
Attachment to Fluorouracil: The activated trimethylsilylethyl group is then reacted with 5-fluorouracil in the presence of a suitable base, such as imidazole, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the trimethylsilylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom in the fluorouracil moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved stability and bioavailability compared to fluorouracil.
Mechanism of Action
The mechanism of action of 1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The trimethylsilylethyl group enhances the compound’s stability and bioavailability, allowing for more effective delivery to target cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active drug in the body.
Tegafur: Another prodrug of 5-fluorouracil used in combination with other agents for cancer treatment.
Uniqueness
1-(2-((2-Trimethylsilylethyl)thio)ethylcarbamoyl)-5-fluorouracil is unique in that it combines the properties of fluorouracil with a trimethylsilylethyl group, enhancing its stability and bioavailability. This modification potentially allows for more effective and targeted delivery of the chemotherapeutic agent, reducing side effects and improving therapeutic outcomes .
Properties
CAS No. |
79281-04-2 |
|---|---|
Molecular Formula |
C12H20FN3O3SSi |
Molecular Weight |
333.46 g/mol |
IUPAC Name |
5-fluoro-2,4-dioxo-N-[2-(2-trimethylsilylethylsulfanyl)ethyl]pyrimidine-1-carboxamide |
InChI |
InChI=1S/C12H20FN3O3SSi/c1-21(2,3)7-6-20-5-4-14-11(18)16-8-9(13)10(17)15-12(16)19/h8H,4-7H2,1-3H3,(H,14,18)(H,15,17,19) |
InChI Key |
ZZCWVAQZNJXOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















